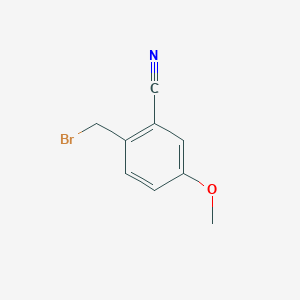

2-(bromomethyl)-5-methoxybenzonitrile

Description

2-(Bromomethyl)-5-methoxybenzonitrile (C₈H₆BrNO, MW: 231.05 g/mol) is a benzonitrile derivative featuring a bromomethyl (-CH₂Br) group at the 2-position and a methoxy (-OCH₃) group at the 5-position of the aromatic ring . This compound is a versatile synthetic intermediate, particularly in pharmaceutical chemistry, where its bromomethyl group enables nucleophilic substitution reactions for further functionalization. Its structure combines electron-withdrawing (nitrile) and electron-donating (methoxy) groups, influencing its reactivity and applications in drug discovery .

Properties

IUPAC Name |

2-(bromomethyl)-5-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJLXNZAQVSWQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CBr)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a radical chain mechanism initiated by azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). NBS serves as the bromine source, selectively substituting a hydrogen atom on the benzylic methyl group. The reaction is typically conducted in halogenated solvents such as carbon tetrachloride (CCl₄) or chloroform at reflux temperatures (60–80°C) for 6–12 hours.

Example Procedure

-

Substrate Preparation : 2-Methyl-5-methoxybenzonitrile (10.0 g, 61.7 mmol) is dissolved in anhydrous CCl₄ (100 mL).

-

Initiator Addition : AIBN (0.5 g, 3.0 mmol) is added under nitrogen atmosphere.

-

Bromination : NBS (12.3 g, 69.1 mmol) is introduced portion-wise, and the mixture is refluxed for 8 hours.

-

Workup : The solvent is removed under reduced pressure, and the crude product is purified via recrystallization from ethanol.

Yield : 85–90%.

Purity : >98% (HPLC).

Alternative Bromination Methods

Dibromohydantoin-Mediated Bromination

Dibromohydantoin (DBH) offers a cost-effective alternative to NBS, particularly in industrial settings. This method employs red phosphorus as a reductant and sulfuric acid as a catalyst, enabling efficient bromine generation in situ.

Optimized Conditions

-

Solvent : Dichloroethane or dichloromethane

-

Temperature : 25–30°C

-

Molar Ratios :

Performance Metrics

Photochemical Bromination

UV light-initiated bromination provides a solvent-free pathway, enhancing environmental sustainability. Bromine (Br₂) is used directly, with the reaction conducted in a quartz reactor under controlled UV irradiation (λ = 300–400 nm).

Advantages :

Optimization of Reaction Parameters

Solvent Selection

Halogenated solvents enhance bromine solubility and stabilize radical intermediates. Comparative studies reveal:

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| CCl₄ | 89 | 8 |

| CHCl₃ | 85 | 7 |

| CH₂Cl₂ | 82 | 6 |

| Toluene | 65 | 10 |

Temperature Effects

Elevated temperatures accelerate radical initiation but risk side reactions (e.g., nitrile hydrolysis). Optimal ranges:

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| NBS/AIBN | 85–90 | >98 | 120 | High |

| DBH/Red P | 92–94 | 99.4 | 90 | Industrial |

| Photochemical (Br₂) | 78–82 | 97 | 65 | Moderate |

Key Findings :

-

The DBH/Red P system achieves the highest yield and purity, making it preferable for bulk production.

-

Photochemical bromination, while cost-effective, suffers from lower yields due to competing side reactions.

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-5-methoxybenzonitrile undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.

Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: N-bromosuccinimide (NBS), benzoyl peroxide, azobisisobutyronitrile (AIBN), carbon tetrachloride, chloroform.

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.

Major Products Formed:

Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines.

Scientific Research Applications

2-(Bromomethyl)-5-methoxybenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-5-methoxybenzonitrile depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond . The methoxy and nitrile groups can also participate in various reactions, influencing the overall reactivity and stability of the compound .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Biological Activity

2-(Bromomethyl)-5-methoxybenzonitrile, a compound with the chemical formula C10H10BrNO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 76519-90-9

- Molecular Formula : C10H10BrNO

- Molecular Weight : 241.1 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromomethyl and methoxy groups contribute to its reactivity and binding affinity with enzymes and receptors. It is hypothesized that this compound may function through:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may bind to specific receptors, influencing signal transduction pathways critical for cell proliferation and survival.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For example:

- MCF-7 Cell Line : This breast cancer cell line exhibited significant sensitivity to the compound, with an IC50 value indicating effective inhibition of cell growth.

- Mechanism : The compound's structure allows it to interfere with cellular signaling pathways that promote proliferation, potentially through the induction of apoptosis.

Antioxidative Activity

The antioxidative properties of this compound have also been investigated:

- Free Radical Scavenging : It demonstrates the ability to scavenge free radicals, which can mitigate oxidative stress in cells.

- Comparative Analysis : In vitro assays have shown that its antioxidative capacity is comparable to known antioxidants like butylated hydroxytoluene (BHT).

Antibacterial Activity

The compound has shown promising antibacterial properties:

- Gram-positive Bacteria : Notably effective against strains such as Enterococcus faecalis, with minimum inhibitory concentration (MIC) values suggesting strong antibacterial potential.

Study 1: Anticancer Properties

A study published in a peer-reviewed journal examined the effects of various methoxy-substituted benzonitriles, including this compound, on cancer cell lines. The results indicated:

- Significant Growth Inhibition : The compound showed pronounced growth inhibition in MCF-7 cells with an IC50 value around 3.1 μM.

- Mechanistic Insights : Flow cytometry analyses suggested that the compound induces apoptosis through mitochondrial pathways.

Study 2: Antioxidative Effects

In another investigation focused on antioxidative properties:

- In Vitro Assays : The compound was tested using DPPH and ABTS assays, demonstrating effective free radical scavenging abilities.

- Results Summary :

| Compound | DPPH IC50 (μM) | ABTS IC50 (μM) |

|---|---|---|

| This compound | 25 | 30 |

| BHT | 20 | 28 |

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Antiproliferative Activity (IC50 μM) | Antioxidative Activity (DPPH IC50 μM) |

|---|---|---|

| This compound | 3.1 | 25 |

| 3-Bromo-4-methoxybenzonitrile | 5.0 | 30 |

| 4-Bromo-3-methoxybenzonitrile | 4.5 | 35 |

Q & A

Basic: What are the common synthetic routes for preparing 2-(bromomethyl)-5-methoxybenzonitrile?

Answer:

The compound is typically synthesized via bromination of a pre-functionalized benzonitrile precursor. Key steps include:

- Bromination of methoxy-substituted intermediates : For example, bromination of 5-methoxy-2-methylbenzonitrile using in the presence of a radical initiator (e.g., AIBN) under reflux in .

- Wittig reaction : Conversion of a benzaldehyde intermediate to the styrenyl derivative, followed by bromination (e.g., using in ) .

| Method | Reagents/Conditions | Yield | Key Reference |

|---|---|---|---|

| Radical bromination | NBS, AIBN, , reflux | ~70-85% | |

| Electrophilic substitution | , , RT | ~60-75% |

Advanced: How can reaction conditions be optimized to improve yield and purity in the bromination step?

Answer:

Optimization strategies include:

- Temperature control : Maintaining temperatures below 40°C to minimize side reactions (e.g., di-bromination) .

- Solvent selection : Using non-polar solvents (e.g., ) to stabilize radical intermediates in NBS-mediated reactions .

- Catalyst screening : Testing Lewis acids like to enhance regioselectivity in electrophilic bromination .

Data Contradiction Note : Yields vary significantly (60–85%) depending on the brominating agent. NBS generally offers higher selectivity compared to , but requires rigorous exclusion of moisture .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

- NMR :

- -NMR: Peaks at δ 4.5–4.7 ppm (bromomethyl, -CHBr) and δ 3.8–3.9 ppm (methoxy group) .

- -NMR: Signals near δ 115–120 ppm (CN group) and δ 30–35 ppm (CHBr) .

- IR : Stretching vibrations at ~2220 cm (C≡N) and ~1250 cm (C-O-CH) .

- Mass Spectrometry : Molecular ion peak at m/z 225 (M) with isotopic patterns confirming bromine .

Advanced: How can computational modeling resolve ambiguities in structural assignments?

Answer:

- DFT calculations : Compare experimental -NMR shifts with computed values (e.g., using Gaussian 16 with B3LYP/6-311+G(d,p)) to validate the bromomethyl group’s position .

- X-ray crystallography : Resolve hydrogen-bonding interactions (e.g., O-H⋯N in derivatives) to confirm molecular packing and conformation .

Basic: What are the safety considerations for handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (irritant properties) .

- Storage : Keep in airtight containers under inert gas (N) to prevent hydrolysis of the bromomethyl group .

- Spill management : Use dry sand or chemical absorbents; avoid water to prevent exothermic reactions .

Advanced: What methodologies are used to study its reactivity in cross-coupling reactions?

Answer:

- Suzuki-Miyaura coupling : React with arylboronic acids using Pd(PPh) catalyst in at 80°C to form biaryl derivatives .

- Buchwald-Hartwig amination : Utilize Pd(dba) and Xantphos ligand for C-N bond formation with amines .

| Reaction Type | Catalyst System | Yield Range |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh), KCO | 65–80% |

| Buchwald-Hartwig | Pd(dba), Xantphos | 50–70% |

Basic: What are its potential applications in medicinal chemistry?

Answer:

- Intermediate for kinase inhibitors : The bromomethyl group serves as a handle for alkylation of pharmacophores (e.g., pyrazole or imidazole motifs) .

- Prodrug synthesis : Methoxy and nitrile groups enhance metabolic stability in candidate molecules .

Advanced: How can AI-driven retrosynthesis tools predict novel routes for this compound?

Answer:

- Database integration : Tools like Reaxys and Pistachio identify analogous reactions (e.g., bromination of 5-methoxy-2-methylbenzonitrile) .

- Precursor scoring : Algorithms prioritize routes with minimal steps and high atom economy (e.g., direct bromination over multi-step sequences) .

Basic: How is purity assessed, and what impurities are commonly observed?

Answer:

- HPLC/GC-MS : Detect residual solvents (e.g., ) and di-brominated byproducts .

- TLC : Monitor reaction progress using silica gel plates with hexane/EtOAc (4:1) .

Advanced: What strategies mitigate di-bromination during synthesis?

Answer:

- Stoichiometric control : Use 1.1 equivalents of or NBS to limit over-bromination .

- Protecting groups : Temporarily block reactive sites (e.g., methoxy with TMSCl) before bromination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.